molecular formula C12H16OSi B1302281 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol CAS No. 89530-34-7

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol

Cat. No.: B1302281
CAS No.: 89530-34-7
M. Wt: 204.34 g/mol
InChI Key: RVTDALNDYLDVMN-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is an organic compound characterized by the presence of a phenyl group, a trimethylsilyl group, and a propyn-1-ol moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by the addition of a hydroxyl group. The reaction typically proceeds under mild conditions, often using solvents such as tetrahydrofuran or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound’s reactivity is primarily attributed to the presence of the trimethylsilyl group, which can undergo nucleophilic substitution reactions. Additionally, the phenyl group can participate in electrophilic aromatic substitution reactions, further enhancing the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol is unique due to the combination of the phenyl and trimethylsilyl groups, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research and industrial applications .

Properties

IUPAC Name

1-phenyl-3-trimethylsilylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTDALNDYLDVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375147
Record name 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89530-34-7
Record name 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol
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Synthesis routes and methods I

Procedure details

Place lithium hexamethyldisilazane (20 mL of a 1 M solution in tetrahydrofuran, 20 mmol) under an argon atmosphere and cool to 0° C. Add, by dropwise addition, trimethylsilylacetylene (2.83 mL, 20 mmol) and stir for 1 hour at 0° C. Add benzaldehyde (2.03 mL, 20 mmol) in tetrahydrofuran (10 mL). Allow to warm to room temperature and stir for 1 hour. Pour the mixture into ethyl ether and water, separate the organic phase and evaporate the solvent in vacuo. Filter the oil through silica gel (20% ethyl acetate/hexane) and evaporate the solvent in vacuo to yield 4.09 g of the title compound.
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Synthesis routes and methods II

Procedure details

In step a, trimethylsilylacetylene (1) can first be reacted with a non-nucleophilic base, such as lithium hexamethyldisilazane, in a suitable aprotic solvent, such as tetrahydrofuran. The resulting lithium acetylide can then be reacted with the appropriate benzaldehyde compound of structure 2 to give the corresponding α-[(trimethylsilyl)-ethynyl]-benzenemethanol compound of structure 3.
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Synthesis routes and methods III

Procedure details

Place lithium hexamethyldisilazane (12 mL of a IM solution in tetrahydrofuran, 12 mmol) under an argon atmosphere and cool to 0° C. Add trimethylsilylacetylene (1.7 mL, 12 mmol) and stir for 1 hour at 0° C. Add benzaldehyde (1.06 g, 10 mmol) in tetrahydrofuran (25 mL). Allow to warm to room temperature and stir for 3 hours. Pour the mixture into ethyl ether and water, separate the organic phase and evaporate the solvent in vacuo. Filter the oil through silica gel (20% ethyl acetate/hexane) and evaporate the solvent in vacuo to yield the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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